molecular formula C8H18ClNO2 B12978224 2-Amino-2-propylpentanoic acid hydrochloride

2-Amino-2-propylpentanoic acid hydrochloride

Cat. No.: B12978224
M. Wt: 195.69 g/mol
InChI Key: ZEXYYJQDOQZQAP-UHFFFAOYSA-N
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Description

2-Amino-2-propylpentanoic acid hydrochloride is a chemical compound with the molecular formula C8H18ClNO2 It is a derivative of amino acids and is characterized by the presence of an amino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-propylpentanoic acid hydrochloride typically involves the reaction of 2-propylpentanoic acid with ammonia or an amine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting amine with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is typically purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-propylpentanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amines and amides.

Scientific Research Applications

2-Amino-2-propylpentanoic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-propylpentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the carboxylic acid group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

  • 2-Amino-2-methylpentanoic acid
  • 2-Amino-2-ethylpentanoic acid
  • 2-Amino-2-butylpentanoic acid

Comparison: 2-Amino-2-propylpentanoic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it a valuable compound for targeted research applications.

Properties

Molecular Formula

C8H18ClNO2

Molecular Weight

195.69 g/mol

IUPAC Name

2-amino-2-propylpentanoic acid;hydrochloride

InChI

InChI=1S/C8H17NO2.ClH/c1-3-5-8(9,6-4-2)7(10)11;/h3-6,9H2,1-2H3,(H,10,11);1H

InChI Key

ZEXYYJQDOQZQAP-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)(C(=O)O)N.Cl

Origin of Product

United States

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